2-tert-Butylbenzoic acid

Overview

Description

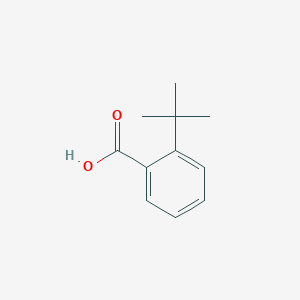

2-tert-Butylbenzoic acid is an organic compound with the molecular formula C11H14O2 . It has a molecular weight of 178.23 . It is also known by its IUPAC name, 2-tert-butylbenzoic acid .

Molecular Structure Analysis

The molecular structure of 2-tert-Butylbenzoic acid consists of a benzene ring substituted with a tert-butyl group and a carboxylic acid group . The InChI code for this compound is 1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

2-tert-Butylbenzoic acid is a solid at room temperature . It has a density of 1.0435 (estimate), a melting point of 74.55°C, a boiling point of 304.71°C (estimate), and a flash point of 135.1°C . It also has a vapor pressure of 0.00146mmHg at 25°C .Scientific Research Applications

Chemical Structure and Properties

2-tert-Butylbenzoic acid is a chemical compound with the formula C11H14O2. It has a molecular weight of 178.2277 . This compound is an important organic intermediate .

Production of Fine Chemicals

2-tert-Butylbenzoic acid is used in the production of fine chemicals . It is produced by oxidizing p-tert-butyltoluene with air .

Cosmetics Industry

This compound is used in the cosmetics industry . However, the specific applications in cosmetics are not detailed in the sources.

Resin Additives

2-tert-Butylbenzoic acid is used as a resin additive . It can improve the color and life service of alkyd resins as well as shorten the drying time .

Nucleating Agent

It is used as a nucleating agent . Nucleating agents are substances that modify the structure of polymers to make them more rigid and transparent.

Anticorrosive Additive

2-tert-Butylbenzoic acid is used as an anticorrosive additive . It helps to prevent the corrosion of metals.

Polyethylene Stabilization Additive

This compound is used as a polyethylene stabilization additive . It helps to improve the stability of polyethylene, a common type of plastic.

Soil Microbial Communities

There is research indicating that 2-tert-Butylbenzoic acid could affect the composition and structure of soil microbial communities . This could influence the growth, development, and quality of tobacco leaves .

Safety and Hazards

2-tert-Butylbenzoic acid is harmful if swallowed and may damage fertility or the unborn child . It can cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Relevant Papers One relevant paper is “Steric effects and steric inhibition of resonance: structure and ionization of 2-tert-butylbenzoic acid” which provides a quantitative evaluation of the steric effects and resonance in 2-tert-butylbenzoic acid .

Mechanism of Action

Mode of Action

As a benzoic acid derivative, it may act as a weak acid, donating a proton (H+) in physiological conditions. This can influence the pH of the local environment and potentially affect the function of enzymes and other proteins. The tert-butyl group may also contribute to the steric hindrance, affecting the compound’s interaction with its targets .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-tert-Butylbenzoic acid is limited . Its distribution in the body may be influenced by its lipophilicity, and it is likely metabolized in the liver The compound is expected to be excreted in urine and feces.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-tert-Butylbenzoic acid . For instance, the pH of the local environment can affect the ionization state of the compound, which may influence its absorption and distribution. Additionally, the presence of other compounds can affect its metabolism and excretion.

properties

IUPAC Name |

2-tert-butylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-11(2,3)9-7-5-4-6-8(9)10(12)13/h4-7H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFKSZDMHJHQHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50901593 | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-tert-Butylbenzoic acid | |

CAS RN |

1077-58-3, 1320-16-7 | |

| Record name | o-tert-Butylbenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001077583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylbenzoic acid (mixed isomers) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001320167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1077-58-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, (1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(1,1-Dimethylethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.909 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TERT-BUTYLBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10J83R40WM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the conformational flexibility of the isopropyl group in 2-isopropylbenzoic acid contrast with 2-tert-butylbenzoic acid, and how does this affect their respective acidities?

A: Unlike the tert-butyl group, the isopropyl group in 2-isopropylbenzoic acid retains some conformational flexibility. While the tert-butyl group forces a non-planar conformation in 2-tert-butylbenzoic acid, 2-isopropylbenzoic acid can adopt two different planar conformations in equilibrium, similar to 2-methylbenzoic acid []. This flexibility diminishes the steric effects on the carboxyl group and results in a smaller impact on gas-phase acidity compared to the tert-butyl analogue. The gas-phase acidity difference between the two isomers can be partly attributed to the stronger pole/induced dipole interaction in the 2-tert-butylbenzoate anion due to the higher polarizability of the tert-butyl group [].

Q2: What spectroscopic techniques are useful for studying the conformational preferences of 2-tert-butylbenzoic acid and its isomers?

A: Infrared (IR) spectroscopy provides valuable insights into the conformational preferences of these compounds. The IR spectrum of 2-tert-butylbenzoic acid in tetrachloromethane confirms its non-planar conformation, contrasting with the planar conformations observed in 2-methylbenzoic acid and 2-isopropylbenzoic acid [, ]. Analyzing specific IR spectral features can provide information about the orientation of the carboxyl group relative to the aromatic ring, reflecting the influence of steric effects imposed by the substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[fg,qr]pentacene](/img/structure/B85973.png)